2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

CAS No.: 1772622-44-2

Cat. No.: VC2934851

Molecular Formula: C8H7BF4O3

Molecular Weight: 237.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1772622-44-2 |

|---|---|

| Molecular Formula | C8H7BF4O3 |

| Molecular Weight | 237.95 g/mol |

| IUPAC Name | [2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H7BF4O3/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3 |

| Standard InChI Key | KNRIYRLAYXUQGX-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1F)C(F)(F)F)OC)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1F)C(F)(F)F)OC)(O)O |

Introduction

Chemical Structure and Properties

Basic Information and Identification

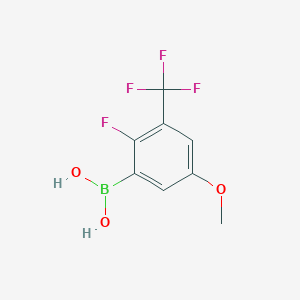

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid has a CAS number of 1772622-44-2, a molecular formula of C8H7BF4O3, and a molecular weight of 237.95 g/mol. The structure consists of a benzene ring with a boronic acid group (-B(OH)2), a fluorine atom at position 2, a trifluoromethyl group (-CF3) at position 3, and a methoxy group (-OCH3) at position 5. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity profile.

Physical and Chemical Properties

The compound exhibits characteristic properties of substituted phenylboronic acids, with the additional electronic and steric influences from its fluorine, trifluoromethyl, and methoxy substituents. These groups significantly affect its reactivity, solubility, and stability.

Table 1. Physical and Chemical Properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

| Property | Value |

|---|---|

| Molecular Formula | C8H7BF4O3 |

| Molecular Weight | 237.95 g/mol |

| CAS Number | 1772622-44-2 |

| Physical State | Solid (presumed based on similar compounds) |

| IUPAC Name | [2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]boronic acid |

| Solubility | Variable depending on solvent; may require heating and ultrasonic treatment for complete dissolution |

| Recommended Storage | -20°C (use within 1 month) or -80°C (use within 6 months) |

Synthesis and Preparation

Common Synthetic Approaches

Based on established methodologies for synthesizing substituted arylboronic acids, potential synthetic routes may include:

-

Metal-halogen exchange followed by borylation: Starting from the corresponding aryl halide, treatment with a strong base (such as butyllithium) followed by a boron electrophile (like triisopropyl borate) and subsequent hydrolysis.

-

Palladium-catalyzed borylation: Direct borylation of an aryl halide using bis(pinacolato)diboron or pinacolborane with a palladium catalyst, followed by conversion to the boronic acid.

-

Directed ortho-metallation strategies: Utilizing the directing effect of substituents to achieve regioselective lithiation followed by borylation.

Applications in Organic Synthesis

Role in Cross-Coupling Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique substitution pattern with fluorine, methoxy, and trifluoromethyl groups makes it valuable for introducing these functional groups into complex molecules during synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most important palladium-catalyzed cross-coupling reactions, allowing the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is extensively used in the synthesis of natural products, pharmaceuticals, and advanced materials.

Similar boronic acids have been successfully employed in nickel-catalyzed cross-coupling reactions with 2-fluorobenzofurans, demonstrating the versatility of these compounds in metal-catalyzed transformations . The reaction proceeds through the activation of aromatic C–F bonds, offering a powerful method for constructing complex fluorinated molecules.

Table 2. Typical Reaction Conditions for Suzuki-Miyaura Coupling with Fluorinated Phenylboronic Acids

Other Synthetic Applications

Beyond the Suzuki-Miyaura coupling, 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid may have applications in other transformations, such as:

-

Chan-Lam coupling: Copper-catalyzed cross-coupling with amines, alcohols, or thiols to form C-N, C-O, or C-S bonds.

-

Hayashi-Miyaura asymmetric addition: Rhodium-catalyzed asymmetric 1,4-addition to α,β-unsaturated carbonyl compounds.

-

Petasis reaction: Multicomponent reaction with amines and aldehydes to form substituted amines.

The presence of the fluorine atom at position 2 is particularly significant, as it can participate in unique reaction pathways. For example, in nickel-catalyzed coupling reactions, the C-F bond can be selectively activated, as demonstrated in reactions with 2-fluorobenzofurans .

Structure-Reactivity Relationships

Electronic and Steric Effects

The unique substitution pattern of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid significantly influences its reactivity profile:

-

The electron-withdrawing trifluoromethyl group at position 3 decreases the electron density of the aromatic ring, potentially reducing the nucleophilicity of the boronic acid group.

-

The fluorine atom at position 2 creates a distinctive electronic environment that can influence both the stability of the boronic acid and its reactivity in coupling reactions. The strong interaction between fluorine and boron can facilitate β-fluorine elimination and transmetallation processes in certain catalytic cycles .

-

The methoxy group at position 5 provides an electron-donating effect that partially counterbalances the electron-withdrawing nature of the other substituents, creating a complex electronic distribution across the molecule.

Comparison with Related Compounds

Comparing 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid with structurally related compounds provides insights into the influence of specific substituents on properties and reactivity.

Table 3. Comparison of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid with Related Compounds

The substitution of a methoxy group for a hydroxyl group at position 5 (as in 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid) significantly alters the hydrogen-bonding capabilities of the molecule. While the hydroxyl group can function as both a hydrogen bond donor and acceptor, the methoxy group can only serve as a hydrogen bond acceptor. This distinction has important implications for intermolecular interactions, solubility properties, and potential applications in medicinal chemistry.

Analytical Characterization

Spectroscopic Methods

The structural characterization of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid typically employs a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid:

-

1H NMR: Would display signals for the two aromatic protons, the methoxy protons (typically a singlet at ~3.8-4.0 ppm), and the exchangeable boronic acid protons.

-

13C NMR: Would reveal the carbon signals of the aromatic ring, with characteristic splitting patterns for carbon atoms coupled to fluorine. The methoxy carbon would appear around 55-60 ppm.

-

19F NMR: Would show distinct signals for the fluorine atom at position 2 and the trifluoromethyl group at position 3, with the latter typically appearing as a singlet.

-

11B NMR: Would confirm the presence and environment of the boronic acid group.

Mass Spectrometry

Mass spectrometry provides verification of the molecular weight and fragmentation pattern characteristic of the compound's structure. For 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid, electrospray ionization (ESI) or electron impact (EI) techniques would be appropriate, with the expected molecular ion peak at m/z 237.95.

Biological and Medicinal Applications

Comparative Advantages in Medicinal Chemistry

Compared to similar boronic acid derivatives, 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid offers distinct advantages:

-

The methoxy group at position 5 provides an opportunity for additional hydrogen bonding interactions compared to non-oxygenated analogs.

-

The combination of fluorine at position 2 and the trifluoromethyl group at position 3 creates a highly fluorinated region that can enhance binding to hydrophobic pockets in protein targets.

-

The unique electronic distribution resulting from this specific substitution pattern might lead to distinctive binding profiles in biological systems.

Current Research and Future Directions

Recent Advances

Recent research with fluorinated arylboronic acids has focused on their applications in cross-coupling reactions, particularly those involving the activation of carbon-fluorine bonds. For instance, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been reported to proceed efficiently through the activation of aromatic C–F bonds . This research demonstrates the increasing interest in fluorinated boronic acids and their potential in selective transformations.

Future Research Opportunities

Several promising research directions for 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid include:

-

Exploration of its reactivity profile in various metal-catalyzed cross-coupling reactions, particularly those involving C-F bond activation.

-

Investigation of its potential as a building block for the synthesis of fluorinated compounds with applications in medicinal chemistry and materials science.

-

Development of more efficient and sustainable synthetic routes to access this compound and related derivatives.

-

Studies of structure-activity relationships in biological systems, potentially leading to the discovery of novel therapeutic agents.

-

Exploration of alternative methods for storing and handling this compound to improve its stability and utility in synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume